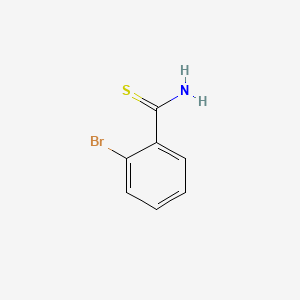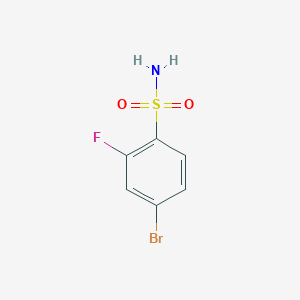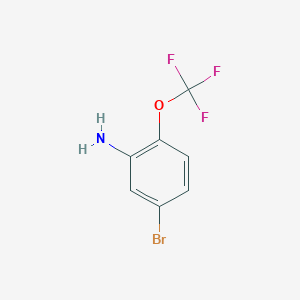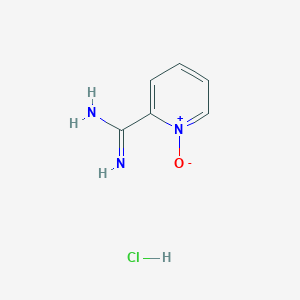
2-Bromothiobenzamide
概要
説明
Synthesis Analysis
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved through a series of reactions, as detailed in the first paper. The compound was analyzed using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction. The synthesis process highlights the compound's potential as an efficient fluorescent ATRP initiator in the polymerization of acrylates .
Molecular Structure Analysis
According to the first paper, the molecular structure of the synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide belongs to the monoclinic system and falls within the P21/c space group. The dimensions of the unit cell are given, with a notable volume of 2020.04(16) A^3, indicating a substantial molecular size. The precise arrangement of atoms within the crystal lattice was determined through single crystal X-ray diffraction .
Chemical Reactions Analysis
The second paper discusses the synthesis of a novel non-peptide CCR5 antagonist, which involves a bromination reaction. Although the compound is not 2-bromothiobenzamide, the bromination step is relevant as it is a common reaction in the synthesis of brominated aromatic compounds. The product's structure was characterized by NMR and MS, which are essential techniques for confirming the identity of such compounds .
Physical and Chemical Properties Analysis
The third paper provides insight into the coordination chemistry of a related compound, N-(diisopropoxyphosphoryl)-p-bromothiobenzamide, with Zn(II) and Cd(II) cations. The resulting complexes exhibit different coordination environments, which are thoroughly characterized by single crystal X-ray diffraction analysis, IR, NMR spectroscopy, MALDI TOF spectrometry, and microanalysis. These findings contribute to the understanding of the physical and chemical properties of bromothiobenzamide derivatives, particularly their versatile coordination behavior .
科学的研究の応用
Coordination with Metal Cations
2-Bromothiobenzamide shows interesting coordination behaviors with various metal cations. A study demonstrates the reaction of a potassium salt derivative of 2-bromothiobenzamide with Zn(II) and Cd(II) cations, resulting in different complexes. These complexes' structures were explored through X-ray diffraction analysis, spectroscopy, and other methods, revealing diverse coordination environments and potential applications in materials science and coordination chemistry (Safin et al., 2009).
Solvent-Dependent Complex Formation
The solvent plays a crucial role in the formation of Cd(II) complexes with derivatives of 2-bromothiobenzamide. Research indicates that different solvents lead to the formation of distinct complexes, implying the potential for controlled synthesis of coordination compounds for various applications (Safin et al., 2010).
Environmental Persistence and Degradation
Bromothiobenzamide derivatives, such as 2-bromothiobenzamide, are structurally related to certain herbicides. These compounds' environmental persistence and microbial degradation have been studied, offering insights into their environmental fate and the degradation pathways they undergo. This research is crucial for assessing the environmental impact of such compounds (Holtze et al., 2008).
Conformational Polymorphism
2-Bromothiobenzamide derivatives exhibit conformational polymorphism, as shown in studies of N-(4'-methoxyphenyl)-3-bromothiobenzamide. This polymorphism has implications for the pharmaceutical industry, particularly in drug formulation and stability (Bashkirava et al., 2007).
Coordination with Nickel(II) Cation
Research on the coordination mode of Nickel(II) cation with N-diisopropoxyphosphinyl-p-bromothiobenzamide reveals insights into the chemical behavior and potential applications of these complexes in catalysis and materials science (Safin et al., 2008).
Safety And Hazards
2-Bromothiobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2-bromobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQWSAFBXLYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184319 | |
| Record name | Thiobenzamide, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiobenzamide | |
CAS RN |
30216-44-5 | |
| Record name | Thiobenzamide, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030216445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiobenzamide, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromothiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)


![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)



